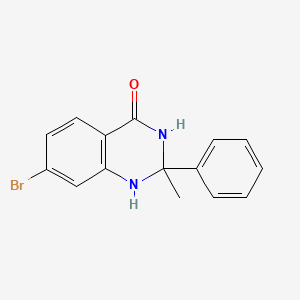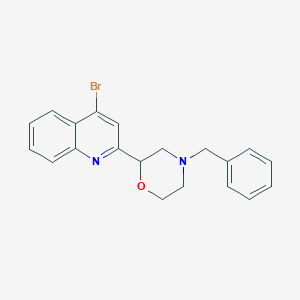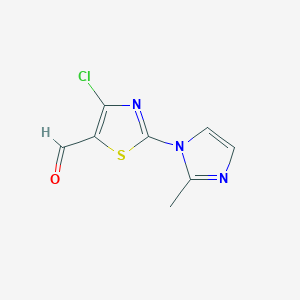![molecular formula C21H19N7O B13078387 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile CAS No. 1202618-71-0](/img/structure/B13078387.png)
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and pyridine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Métodos De Preparación
One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the desired product in good-to-excellent yields.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the heterocyclic rings makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different substituents onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in signaling pathways, thereby affecting cellular processes and potentially providing therapeutic benefits .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile include other heterocyclic compounds containing triazole, pyrazole, or pyridine rings. Some examples are:
1,2,4-Triazole derivatives: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Pyrazole derivatives: These compounds exhibit a wide range of pharmacological activities, such as anti-inflammatory, analgesic, and antipyretic effects.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic applications, including as antiviral, antimalarial, and anticancer agents.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer distinct biological and chemical properties not found in simpler analogs.
Propiedades
Número CAS |
1202618-71-0 |
|---|---|
Fórmula molecular |
C21H19N7O |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
4-[2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]benzonitrile |
InChI |
InChI=1S/C21H19N7O/c22-11-15-5-7-16(8-6-15)19-4-1-9-28-20(19)25-21(26-28)24-17-12-23-27(13-17)14-18-3-2-10-29-18/h1,4-9,12-13,18H,2-3,10,14H2,(H,24,26) |
Clave InChI |
XHCPXDAZLQCZDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2C=C(C=N2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)

![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)


![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)




